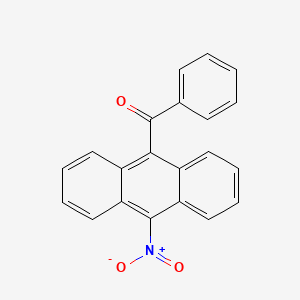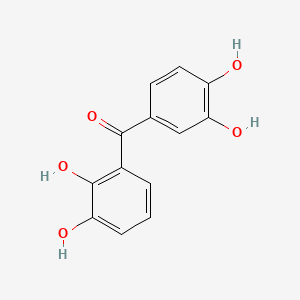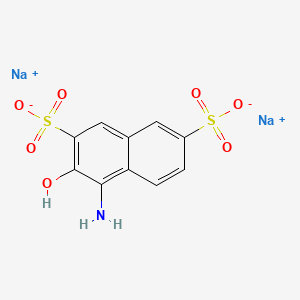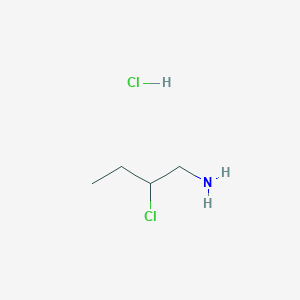
1-Amino-2-chlorobutane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Amino-2-chlorobutane hydrochloride is an organic compound that belongs to the class of amines and halides It is characterized by the presence of an amino group (-NH2) and a chlorine atom attached to a butane backbone
准备方法
Synthetic Routes and Reaction Conditions: 1-Amino-2-chlorobutane hydrochloride can be synthesized through the reaction of 2-chlorobutane with ammonia. The reaction typically involves heating the halogenoalkane (2-chlorobutane) with a concentrated solution of ammonia in ethanol. This process is carried out in a sealed tube to prevent the escape of ammonia gas .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.
化学反应分析
Types of Reactions: 1-Amino-2-chlorobutane hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in ethanol are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
Nucleophilic Substitution: The major product is typically an alcohol, such as 1-amino-2-butanol.
Oxidation and Reduction: The products depend on the specific reagents used and the reaction conditions.
科学研究应用
1-Amino-2-chlorobutane hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 1-amino-2-chlorobutane hydrochloride involves its interaction with nucleophiles and electrophiles. The amino group acts as a nucleophile, attacking electrophilic centers in other molecules. The chlorine atom, being electronegative, makes the carbon atom it is attached to electrophilic, facilitating nucleophilic substitution reactions .
相似化合物的比较
1-Amino-2-chloropropane: Similar structure but with a shorter carbon chain.
2-Amino-1-chlorobutane: The position of the amino and chlorine groups is reversed.
1-Amino-2-bromobutane: Similar structure but with a bromine atom instead of chlorine.
Uniqueness: 1-Amino-2-chlorobutane hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its combination of an amino group and a chlorine atom on a butane backbone makes it versatile for various chemical transformations and applications .
属性
CAS 编号 |
36637-27-1 |
|---|---|
分子式 |
C4H11Cl2N |
分子量 |
144.04 g/mol |
IUPAC 名称 |
2-chlorobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H10ClN.ClH/c1-2-4(5)3-6;/h4H,2-3,6H2,1H3;1H |
InChI 键 |
BFXDHEBSFXPHSV-UHFFFAOYSA-N |
规范 SMILES |
CCC(CN)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile](/img/structure/B14671156.png)
![3-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14671160.png)
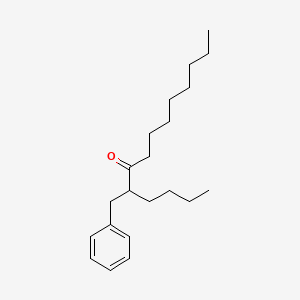
![6-Oxa-3-silabicyclo[3.1.0]hexane, 3,3-diphenyl-](/img/structure/B14671164.png)
![3-(Bicyclo[2.2.1]hept-5-en-2-yl)propyl 4-bromobenzenesulfonate](/img/structure/B14671177.png)
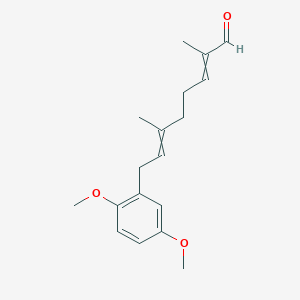


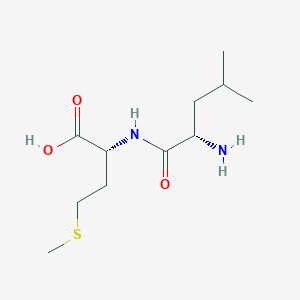

![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
